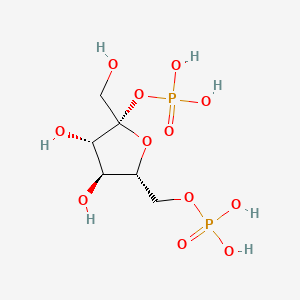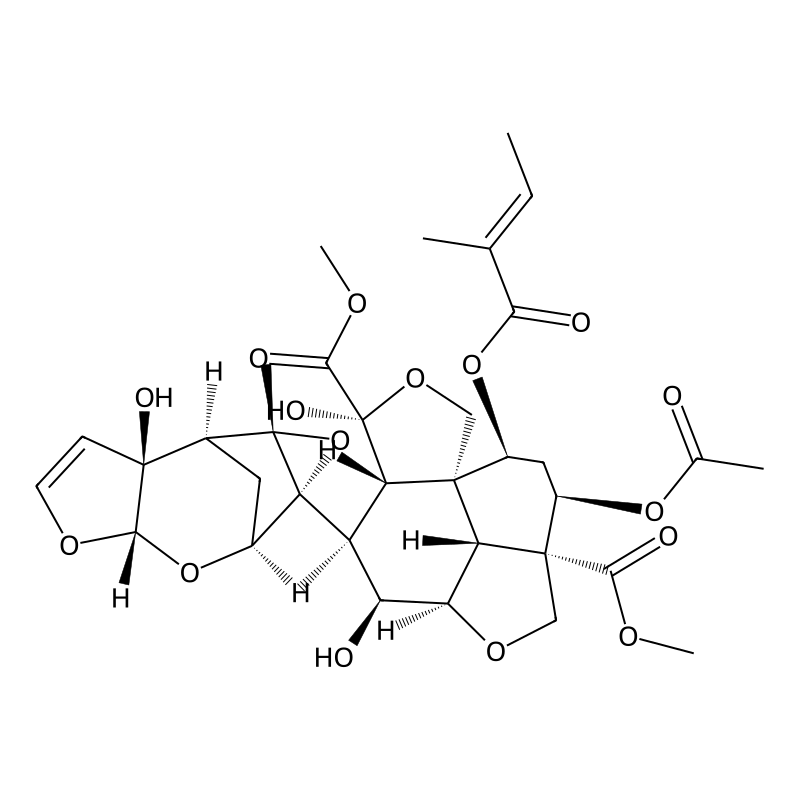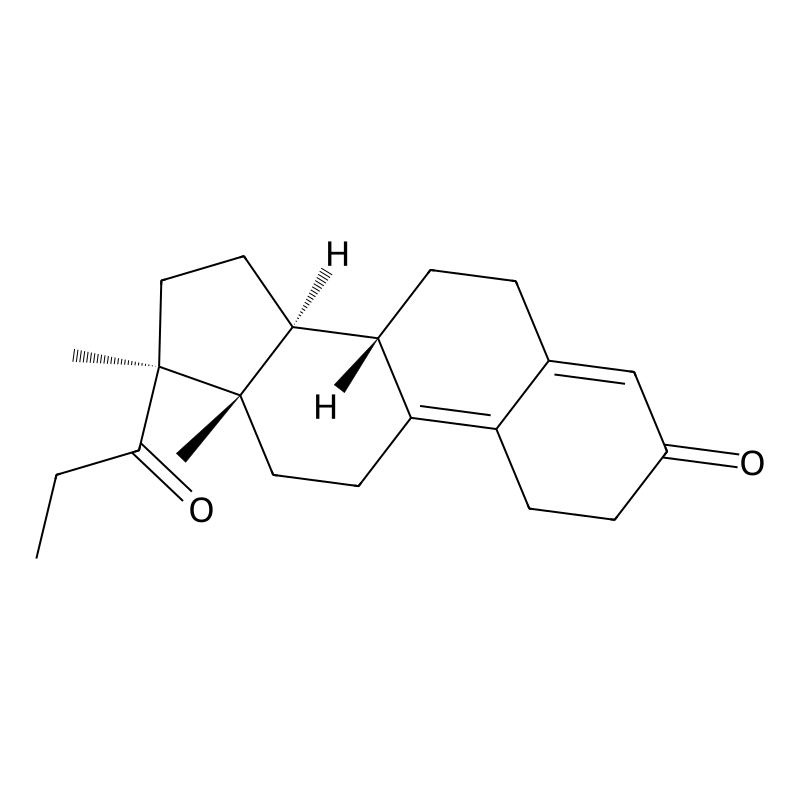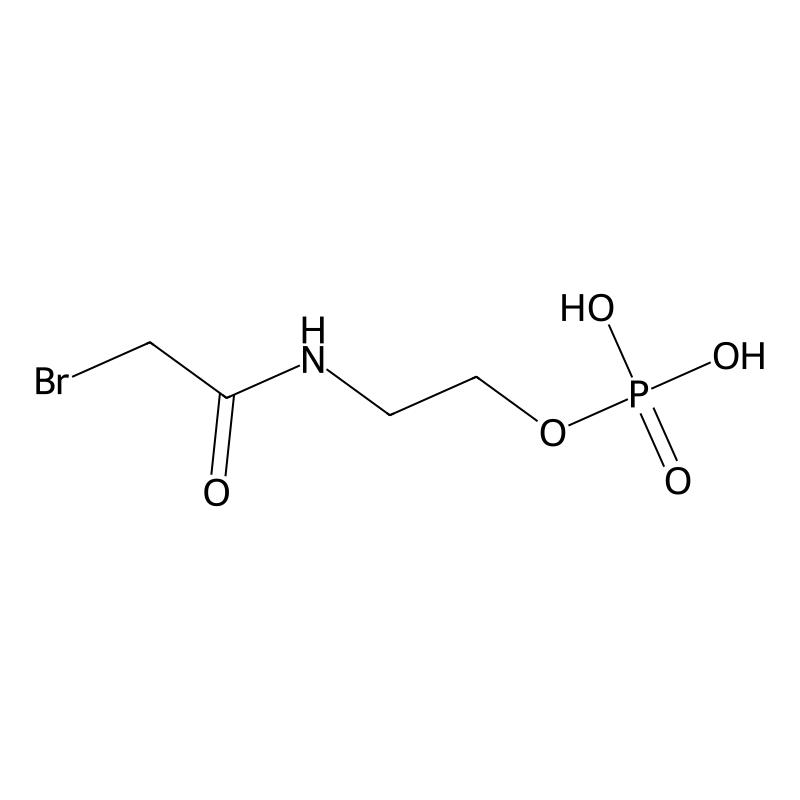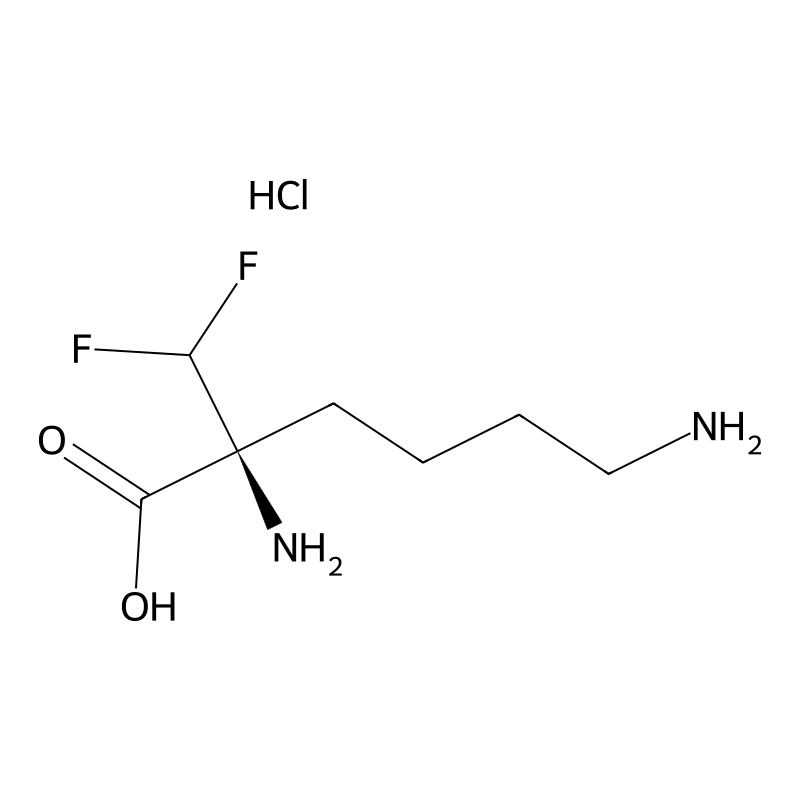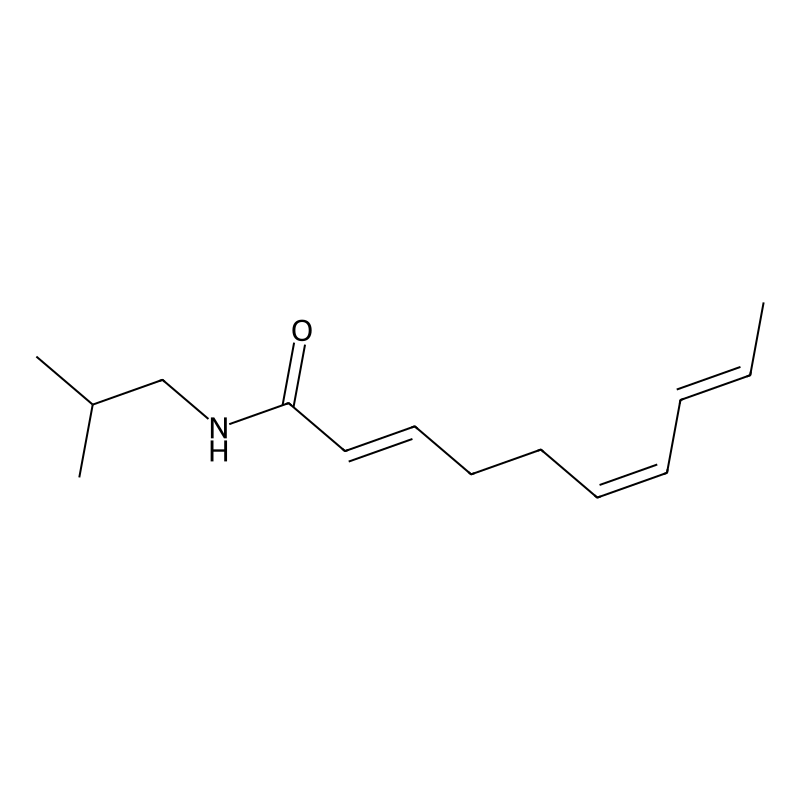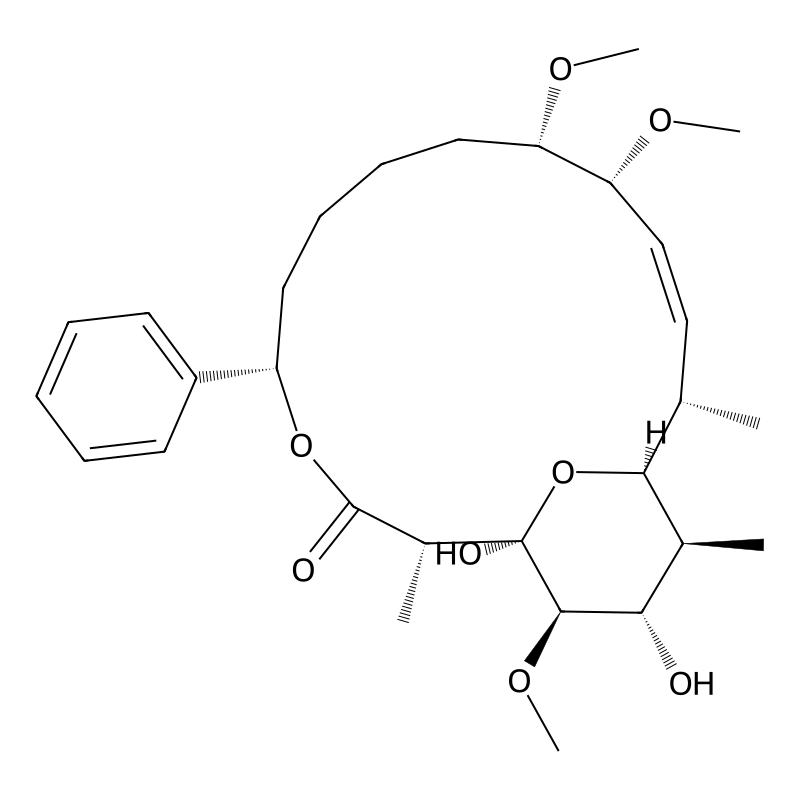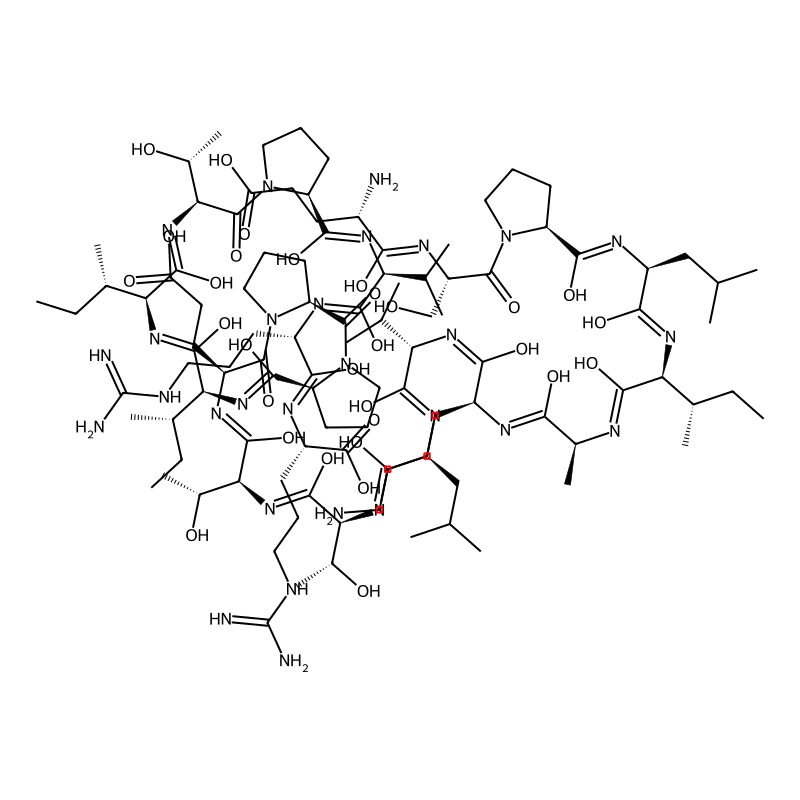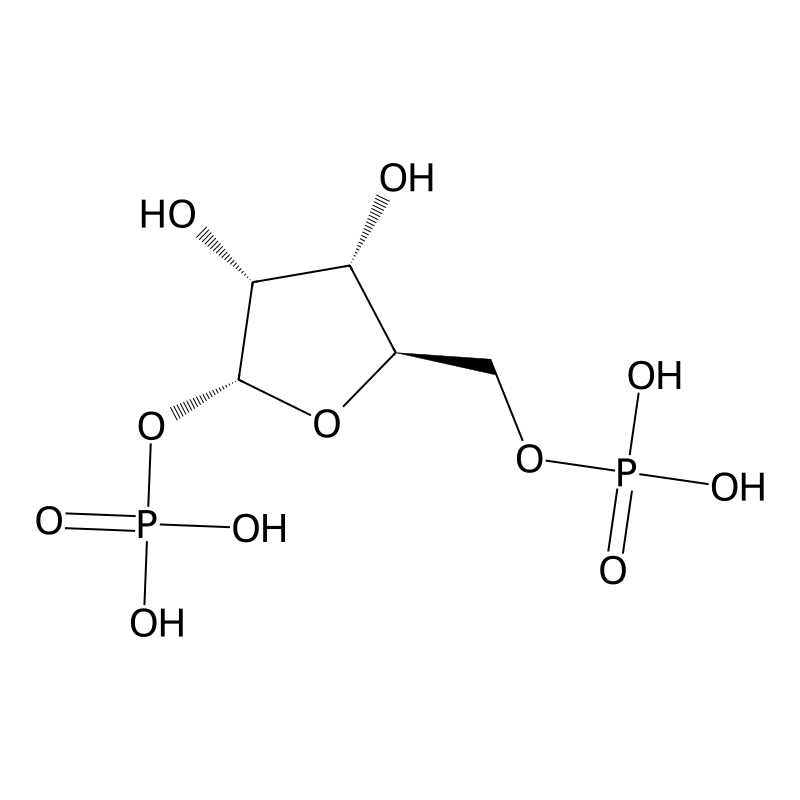1,3,2lambda2-Dioxaplumbetan-4-one
Catalog No.
S1506842
CAS No.
13427-42-4
M.F
PbCO3
CO3P
CO3P
M. Wt
267 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
13427-42-4
Product Name
1,3,2lambda2-Dioxaplumbetan-4-one
IUPAC Name
1,3,2λ2-dioxaplumbetan-4-one
Molecular Formula
PbCO3
CO3P
CO3P
Molecular Weight
267 g/mol
InChI
InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
InChI Key
MFEVGQHCNVXMER-UHFFFAOYSA-L
SMILES
C1(=O)O[Pb]O1
Solubility
Sol in acids and alkalies; insoluble in alcohol and ammonia
In water, 0.00011 g/100 mL at 20 °C
Solubility in water, g/100ml: 0.0001
In water, 0.00011 g/100 mL at 20 °C
Solubility in water, g/100ml: 0.0001
Synonyms
cerussite, lead carbonate
Canonical SMILES
C(=O)([O-])[O-].[Pb+2]
Description
The exact mass of the compound 1,3,2lambda2-Dioxaplumbetan-4-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acids and alkalies; insoluble in alcohol and ammoniain water, 0.00011 g/100 ml at 20 °csolubility in water, g/100ml: 0.0001. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
Physical Description
DryPowder; OtherSolid; WetSolid
COLOURLESS CRYSTALS.
COLOURLESS CRYSTALS.
Color/Form
Colorless, rhombic crystals
Density
6.582 g/cu cm
6.6 g/cm³
6.6 g/cm³
Melting Point
315 °C, decomposes
UNII
43M0P24L2B
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Mechanism of Action
In rat pups chronically exposed to lead carbonate, biochemical changes incl diminished potassium chloride (KCl) evoked release of exogenous (3)h-dopamine from brain slices, and suppression of dopamine receptor mediated activation of adenylate cyclase in neostriatal homogenates. Results are discussed in relation to the possible mechanisms assoc with lead evoked neurochemical changes and the role that each effect may play in the lead induced alterations of locomotor activity.
Pictograms



Irritant;Health Hazard;Environmental Hazard
Impurities
Lead carbonate is available in USA as a commercial grade with minimum purity of 99.0%. Impurities typically present include: nitrate & nitrite (as HNO3), 0.005% max; zinc, 30 mg/kg max; chloride, 20 mg/kg max; cadmium, 20 mg/kg max; and iron, 20 mg/kg max. Lead carbonate in Japan has min purity of 99.0%. It may contain the following impurities: water, 1% max; matter sol in water, 0.5% max; & matter insol in acetic acid, 0.1% max.
Other CAS
13427-42-4
25510-11-6
598-63-0
25510-11-6
598-63-0
Dates
Modify: 2023-07-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds
